molecular formula C19H16N2O4 B2625113 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione CAS No. 898419-02-8

1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione

Cat. No. B2625113
CAS RN: 898419-02-8
M. Wt: 336.347
InChI Key: GMSCFNWMSWVLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione, also known as BDP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. BDP is a pyrazine derivative that contains a benzodioxole ring and a methylphenyl group. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has also been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is also soluble in both water and organic solvents, which makes it suitable for a wide range of experimental conditions. However, one limitation of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione. One area of interest is the development of more efficient synthesis methods for 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione and its derivatives. Another area of interest is the investigation of the potential use of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione as a photosensitizer in photodynamic therapy. Additionally, further research is needed to elucidate the mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione and its derivatives, particularly with regard to their effects on signaling pathways and enzyme activity. Finally, the potential use of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione as a drug candidate for the treatment of various diseases should be further explored.

Synthesis Methods

1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione can be synthesized using different methods, including the reaction of 1,3-benzodioxole with 4-methylbenzyl bromide and pyrazine-2,3-dione in the presence of a base. Another method involves the reaction of 1,3-benzodioxole with 4-methylbenzylamine and pyrazine-2,3-dione in the presence of a catalyst. These methods have been optimized to achieve high yields of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione with good purity.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been widely used in scientific research due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-2-4-14(5-3-13)11-20-8-9-21(19(23)18(20)22)15-6-7-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSCFNWMSWVLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione

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